![molecular formula C14H9ClN2O2 B1421996 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione CAS No. 1457483-77-0](/img/structure/B1421996.png)

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione

Overview

Description

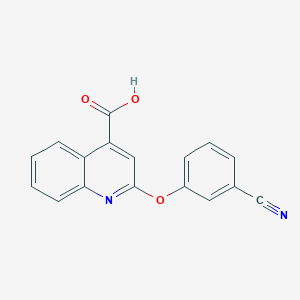

“2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” is a small molecule with the chemical formula C14H9ClN2O2 . It belongs to the class of organic compounds known as phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety .

Molecular Structure Analysis

The molecular structure of “2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione” consists of a isoindole ring attached to a 2-chloropyridin-4-yl group . The average molecular weight is 272.686 and the monoisotopic weight is 272.035255249 .Scientific Research Applications

1. Molecular Structure and Packing Analysis

Research on similar compounds, like N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide, a close analog, has been conducted to understand their molecular structure and packing. These studies typically involve analyzing hydrogen-bonding and C—H⋯π interactions which are crucial for the compound's stability (Wang, Jian, & Liu, 2008).

2. Synthesis Methods

Efficient synthesis methods for similar compounds have been explored. For instance, a study detailed the synthesis of various 2-[(Arylaminomethyl)-isoindole-1,3-dione derivatives through conventional and microwave-assisted reactions, providing insights into possible synthesis pathways for the compound (Sena et al., 2007).

3. Vibrational and DFT Studies

Vibrational and Density Functional Theory (DFT) studies, similar to those performed on 2-chloro-1H-isoindole-1,3(2H)-dione, offer valuable information on the fundamental modes and geometric optimization of such compounds (Arjunan, Saravanan, Ravindran, & Mohan, 2009).

4. Crystal Structure Analysis

The crystal structure and conformation of compounds like 2-[(phenylamino) methyl]-isoindole-1,3-dione have been extensively studied. Such analyses help understand the hydrogen bonding interactions which play a vital role in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

5. Antimicrobial Screening

Some studies focus on the antimicrobial properties of isoindole-1,3-dione derivatives, indicating potential applications in developing chemotherapeutic agents (Jain, Nagda, & Talesara, 2006).

Mechanism of Action

Target of Action

The primary target of 2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have diverse chemical reactivity and promising applications . They have gained significant attention for their potential use in various fields such as pharmaceutical synthesis .

Biochemical Pathways

Given its target, it is likely involved in thenucleotide synthesis pathway , specifically the synthesis of thymidine monophosphate (dTMP), a precursor for DNA synthesis and repair .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

Given its target, it may have an impact on dna replication and repair processes by affecting the availability of dtmp .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the biological system in which the compound is present .

Safety and Hazards

properties

IUPAC Name |

2-[(2-chloropyridin-4-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-7-9(5-6-16-12)8-17-13(18)10-3-1-2-4-11(10)14(17)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTCJOSHIVQMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide](/img/structure/B1421918.png)

![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)

![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)